Fullerene C70

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nanotechnologies

Fullerene C70 is used as the main building block in nanotechnologies . The unique physical and chemical properties of C70 make it an ideal candidate for creating nanostructures . The methods of application involve manipulating the C70 molecules at the nanoscale to create various structures . The outcomes of these applications are the creation of novel nanostructures with unique properties .

Electromagnetic Devices

C70 is used in the production of electromagnetic devices . The unique electromagnetic properties of C70 make it suitable for this application . The methods of application involve incorporating C70 into the device’s design to enhance its electromagnetic properties . The outcomes include improved performance and efficiency of the electromagnetic devices .

Solar Panels

C70 is used in the production of solar panels . The ability of C70 to absorb sunlight and convert it into electricity makes it ideal for this application . The methods of application involve incorporating C70 into the solar cells of the panels . The outcomes include increased efficiency and performance of the solar panels .

Sensors

C70 is used in the production of sensors . The unique properties of C70 allow it to respond to various stimuli, making it ideal for sensor applications . The methods of application involve incorporating C70 into the sensor’s design to enhance its sensitivity . The outcomes include improved performance and sensitivity of the sensors .

Pharmaceuticals

C70 is used in the pharmaceutical industry . The unique properties of C70, such as its ability to interact with various biological molecules, make it ideal for this application . The methods of application involve incorporating C70 into various pharmaceutical formulations . The outcomes include the creation of novel drugs with improved efficacy .

Tribological Materials

C70 is used in the production of tribological materials . The unique properties of C70, such as its high strength and durability, make it ideal for this application . The methods of application involve incorporating C70 into the material’s design to enhance its tribological properties . The outcomes include improved performance and durability of the tribological materials .

Organic Photovoltaics

Fullerene C70 is used in the production of organic photovoltaics (OPV) . The high photo-absorptive property of C70 makes it an ideal candidate for this application . The methods of application involve incorporating C70 into the design of the OPV cells . The outcomes include the creation of high-performance OPV cells .

Water Purification

C70 is used in water purification processes . The unique properties of C70 allow it to interact with and neutralize various contaminants . The methods of application involve incorporating C70 into the water purification systems . The outcomes include improved efficiency and effectiveness of the water purification processes .

Biohazard Protection

C70 is used in biohazard protection . The unique properties of C70 allow it to interact with and neutralize various biohazards . The methods of application involve incorporating C70 into the design of biohazard protection equipment . The outcomes include improved safety and protection against biohazards .

Medicine

C70 is used in medicine . The unique properties of C70, such as its ability to interact with various biological molecules, make it ideal for this application . The methods of application involve incorporating C70 into various pharmaceutical formulations . The outcomes include the creation of novel drugs with improved efficacy .

Portable Power

C70 is used in the production of portable power devices . The unique properties of C70 make it suitable for this application . The methods of application involve incorporating C70 into the design of the power devices . The outcomes include improved performance and efficiency of the portable power devices .

Light Responsive Photocatalyst

C70 may be incorporated into titanium oxide (TiO2) based nanowires and it forms a nanocomposite for light responsive photocatalyst . The methods of application involve incorporating C70 into the design of the photocatalyst . The outcomes include improved performance and efficiency of the photocatalyst .

Semiconductor Technology

Molecular crystal of fullerene C70 is a semiconductor with a bandgap of 1.5 eV . It has conventional applications in electronics such as diode, transistor, photocell, etc .

Surface Coating

Fullerene C70 has been used in the industry in different ways, for example, Bardahl used this material to include it in its oils, specifically in the manufacturing of the Technos C60 oil that provides a triple protection layer .

Conductive Devices

Fullerene C70 has various applications such as conductive devices . The methods of application involve incorporating C70 into the design of the conductive devices .

Creation of Molecular Networks

Fullerene C70 is used in the creation of molecular networks . The methods of application involve incorporating C70 into the design of the molecular networks .

Antioxidant

Fullerene C70 can even be used as an antioxidant . The methods of application involve incorporating C70 into various pharmaceutical formulations .

Light Responsive Photocatalyst

C70 may be incorporated into titanium oxide (TiO2) based nanowires and it forms a nanocomposite for light responsive photocatalyst . The methods of application involve incorporating C70 into the design of the photocatalyst .

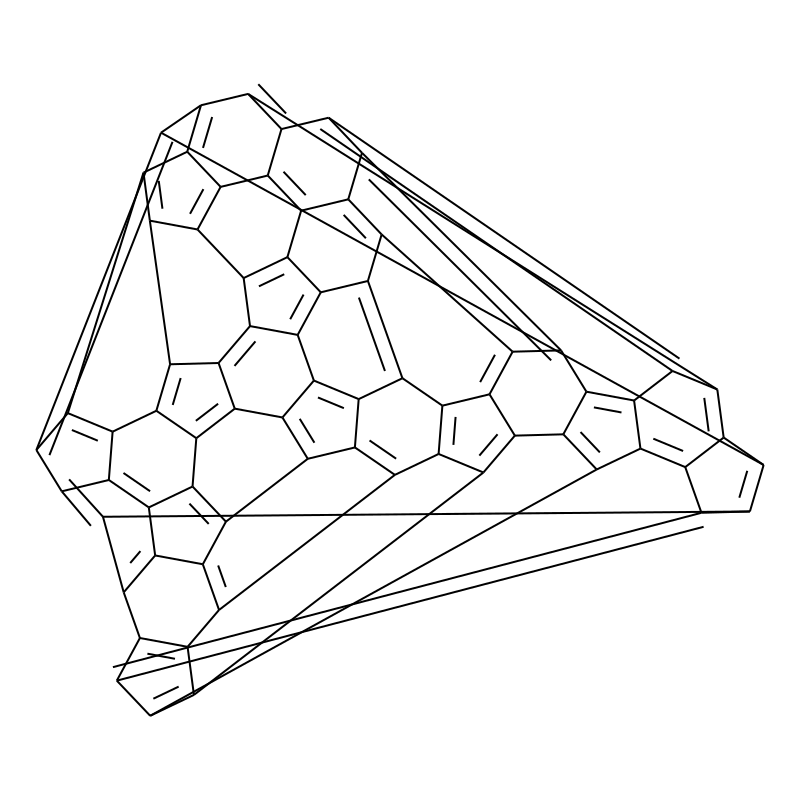

Fullerene C70 is a polyhedral molecule composed of 70 carbon atoms arranged in a structure resembling a soccer ball, characterized by its unique spherical shape and high symmetry. It belongs to the fullerene family, which includes other carbon allotropes such as C60 and C84. The C70 molecule features 12 pentagonal and 30 hexagonal faces, contributing to its stability and distinctive electronic properties. Fullerene C70 is notable for its ability to encapsulate various atoms and molecules within its cage-like structure, leading to significant interest in its potential applications in nanotechnology and materials science.

The specific mechanism of action for C70 fullerene depends on the context of its application. Here are two potential areas of interest:

- Biomedical Applications: Studies suggest C70 fullerenes possess antioxidant properties, potentially offering benefits in free radical scavenging and reducing oxidative stress in cells. The mechanism behind this activity likely involves the ability of C70 to accept electrons from free radicals, thereby neutralizing them.

- Organic Photovoltaics: C70 fullerenes can act as electron acceptors in organic solar cells. When light strikes the cell, it excites electrons in donor molecules, and C70 facilitates the transfer of these excited electrons, contributing to electricity generation.

Please Note:

- The field of fullerene research is constantly evolving. New discoveries regarding the properties and applications of C70 fullerene are continually being made.

- The information on mechanisms of action is based on ongoing research and may change as our understanding of C70's interactions with biological systems and materials improves.

- Cycloadditions: This involves the addition of reactive species to the double bonds in the fullerene structure, often resulting in functionalized derivatives.

- Radical Additions: C70 can react with radical species, leading to the formation of new carbon-carbon bonds.

- Nucleophilic Additions: Nucleophiles can attack the electron-rich sites on the C70 molecule, facilitating further chemical transformations .

Additionally, C70 has been shown to act as a catalyst in proton transfer reactions, enhancing the acidity of certain acids when encapsulated within its structure .

Research indicates that fullerene C70 exhibits notable biological activity, including:

- Antioxidant Properties: Its ability to scavenge free radicals makes it a potential candidate for therapeutic applications.

- Cytotoxicity: Studies have shown varying levels of cytotoxic effects on different cell lines, suggesting a dual role where it could be beneficial or harmful depending on the context .

- Drug Delivery Systems: The encapsulation capabilities of C70 allow for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects.

Several methods have been developed for synthesizing fullerene C70:

- Arc Discharge Method: This technique involves creating an electric arc between graphite electrodes in an inert atmosphere, leading to the formation of fullerenes.

- Laser Ablation: A high-energy laser is used to vaporize graphite, producing fullerene soot that can be processed to isolate C70.

- Chemical Vapor Deposition: This method allows for controlled synthesis by depositing carbon-containing gases onto a substrate under specific conditions .

Additionally, molecular surgery techniques have been employed to create endohedral fullerenes by encapsulating small molecules like hydrogen within the C70 cage .

Fullerene C70 has diverse applications across several fields:

- Nanotechnology: Its unique structure makes it suitable for use in nanomaterials and nanocomposites.

- Electronics: Fullerene derivatives are explored for use in organic photovoltaic cells due to their electronic properties.

- Medicine: Potential applications include drug delivery systems and photodynamic therapy agents for cancer treatment .

Studies on fullerene C70 interactions reveal its capability to form complexes with various small molecules. For instance:

- Proton Transfer Reactions: The interior of the C70 cage serves as an effective catalytic platform for proton transfer from acids like hydrochloric acid and hydrobromic acid when encapsulated with water molecules. This interaction enhances acidity and facilitates bond cleavage .

- Encapsulation Effects: Encapsulated species exhibit significant non-covalent interactions with the fullerene cage, influencing their reactivity and stability .

Fullerene C70 shares similarities with other carbon allotropes but possesses distinct characteristics that set it apart. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fullerene C60 | Spherical | Smaller size; most studied fullerene; excellent electron acceptor. |

| Fullerene C84 | Spherical | Larger size; more complex structure; higher stability under certain conditions. |

| Graphene | Two-dimensional | Single layer of carbon atoms; exceptional electrical conductivity. |

| Carbon Nanotubes | Cylindrical | High tensile strength; excellent thermal and electrical properties. |

Fullerene C70's unique combination of size, symmetry, and reactivity makes it particularly valuable for applications requiring specific electronic or catalytic properties not found in other similar compounds .

Thermal Evaporation and Self-Organization Methods

Thermal evaporation and self-organization represent cutting-edge approaches for synthesizing structured C70 materials, particularly in fabricating one-dimensional nanostructures. These methods exploit C70's self-assembly properties under controlled evaporation conditions.

The evaporating drop method has emerged as a pioneering technique for producing C70 fullerene nanowhiskers (C70NWs). In this approach, C70 molecules self-organize during the thermal evaporation of toluene from C70 solution droplets deposited on a flat glass substrate. As the solvent evaporates, a temperature gradient develops within the droplet, driving the self-organization process. The synthesis begins when the substrate temperature reaches approximately 28°C, with the temperature gradient playing a crucial role in overcoming energy barriers for C70NW formation.

Research findings demonstrate that the geometric dimensions of the resulting C70NWs can be precisely controlled by adjusting both the fullerene concentration and substrate temperature. For instance, when maintaining a fixed C70 concentration of ~1.1 × 10⁻³ mol·L⁻¹, increasing the substrate temperature from 28°C to 36°C results in significant dimensional changes:

Table 1: Effect of Substrate Temperature on C70NW Dimensions

| Parameter | At 28°C | At 36°C | Percentage Increase |

|---|---|---|---|

| Average Length | ~750 nm | ~1.8 μm | 140% |

| Average Width | ~105 nm | ~175 nm | 67% |

| Distribution | Sparse | Dense | - |

| Morphology | Primarily X and V-shaped | Longer, straighter | - |

Similarly, increasing the C70 concentration to ~1.5 × 10⁻³ mol·L⁻¹ at a fixed substrate temperature leads to further increases in nanowhisker dimensions, demonstrating the versatility of this method for producing tailored nanostructures.

Recent advances include the development of techniques for growing hexagonal-shaped C70 nanosheets through drop-drying using C70 dissolved in 1,1,2,2-tetrachloroethane. This method offers a fast and effective approach to creating two-dimensional C70 nanostructures with distinct morphological features. Additionally, thermal co-evaporation techniques have been explored for synthesizing Au-C70 nanocomposites, providing insights into thermally induced structural transformations that enhance their performance in electronic applications.

Combustion and Hydrocarbon Flame Synthesis

Combustion-based methods represent an industrially attractive approach for fullerene synthesis due to their potential for scale-up and continuous production. The flat flame burner technique, in particular, has demonstrated significant promise for producing C70 under controlled conditions.

In a comprehensive study investigating the synthesis of C60 and C70 fullerenes through the combustion of hydrocarbons, researchers examined both ethylene and benzene as carbon sources. The experiments revealed a striking difference between these precursors: while no fullerenes were detected in soot samples collected from ethylene flames, they formed readily in benzene flames under specific conditions.

The optimal parameters for C70 formation in benzene flames were established as:

Table 2: Optimal Conditions for C70 Synthesis in Benzene Flames

| Parameter | Optimal Value |

|---|---|

| Carbon-to-Oxygen Ratio (C/O) | 0.88 |

| Operating Pressure | 40 torr |

| Cold Gas Velocity | 25.3 cm/s (at 273 K) |

| Argon Content | 10% |

| Optimal Collection Height | ~1.0 cm above burner surface |

Importantly, the concentration of fullerenes in the flame exhibited a strong dependence on height above the burner surface, showing a pronounced maximum at approximately 1.0 cm. This pattern suggests the simultaneous operation of both growth and destruction mechanisms affecting fullerene formation within the flame environment.

The flame synthesis mechanism involves the formation of carbon clusters in the high-temperature regions of the flame, followed by their reorganization into more stable fullerene structures as they transit to cooler regions. This method offers particular versatility, as the yield and ratio of different fullerenes can be manipulated by adjusting flame conditions, opening possibilities for selective C70 production.

Electrochemical and Arc-Based Production Approaches

Arc discharge techniques remain fundamental approaches for producing fullerenes at laboratory and industrial scales. These methods typically involve generating an electric arc between carbon-based electrodes in an inert gas atmosphere, vaporizing carbon that subsequently condenses to form fullerenes.

A particularly insightful variation involves arc discharge between a graphite anode and a tungsten cathode. Research examining the effects of arc position and temperature on fullerene formation has revealed that C70 forms preferentially near the arc position (higher temperatures) rather than near the collection vessel walls (lower temperatures). This finding provides valuable insight for selective C70 synthesis with reduced C60 contamination.

The inert gas pressure significantly influences the C70:C60 ratio, with studies demonstrating that C70 can be preferentially formed over C60 in helium atmospheres at specific pressure ranges:

Table 3: Effect of Helium Pressure on C70 Formation

| Helium Pressure Range (Pa) | Observed Effect |

|---|---|

| 0.7 × 10⁻⁴ to 8.0 × 10⁻⁴ | C70 formed more than C60 |

| Outside optimal range | Lower C70:C60 ratio |

| Collection Position | Higher C70 percentage near arc position |

Electrochemical approaches represent another significant pathway, particularly for producing fulleride derivatives. Since the early 1990s, researchers have reported the electrochemical reduction of fullerenes to form anions (C60⁻, C60²⁻, C60³⁻, etc.). These methods have proven valuable for synthesizing superconducting materials, such as K₃C₆₀, which forms a metallic superconducting phase with a critical temperature (Tc) of 18 K.

The electrosynthetic approach offers distinct advantages over chemical vapor deposition methods, including the production of pure, single-phase materials and the facilitation of large single crystal growth through electrocrystallization. Advanced reactor designs have expanded these capabilities to include systems for producing endohedral species with metals encapsulated inside C70 cages.

Functionalization-Driven Nanoscale Architectures

Chemical functionalization of C70 represents a sophisticated approach for creating tailored nanomaterials with enhanced or entirely new properties. These strategies enable precise molecular engineering at the nanoscale, opening pathways to diverse applications.

The regioswitchable Bingel bis-functionalization method employs supramolecular masks to achieve site-selective addition reactions on the C70 surface. When conventional Bingel reactions are performed on bare C70 using various bromomalonates, the distribution of regioisomers typically follows a predictable pattern:

Table 4: Regioisomer Distribution in Bingel Reaction with Bare C70

| Bromomalonate Type | 2 o'clock Regioisomer | 12 o'clock Regioisomer | 5 o'clock Regioisomer |

|---|---|---|---|

| Diethyl (Et) | 68-69% | 10-21% | 10-21% |

| Di-isopropyl (iPr) | 68-69% | 10-21% | 10-21% |

| Di-tert-butyl (tBu) | 68-69% | 10-21% | 10-21% |

| Dibenzyl (Bn) | 68-69% | 10-21% | 10-21% |

However, by encapsulating C70 in nanocapsules that function as supramolecular masks, researchers can dramatically alter this regioselectivity. For example, when C70 is encapsulated in certain nanocapsules before undergoing the Bingel reaction, the 12 o'clock position becomes the predominant reaction site, demonstrating the power of this approach for controlled functionalization.

Another innovative approach employs anthracene-based nanotubes for selective recognition and enrichment of C70 over C60. These hexagonal nanotubes feature:

- Nano-scale tubular cavities (~1.2 nm diameter, ~0.9 nm depth)

- pH-responsive properties

- High binding affinity (Ka ≈ 10⁶ M⁻¹) for C70

- Remarkable selectivity (Ks ≈ 140) for C70 over C60 in toluene

This selectivity arises from the different contributions of π-π interactions between the fullerenes and the host structure. The system's pH-responsive behavior enables the controlled release of fullerene guests, providing a practical method for separating and purifying C70 from mixtures.

Multi-functionalization strategies have also been developed to enhance the fluorescent properties of C70 derivatives. Theoretical calculations reveal that strategic multi-functionalization increases the S1-T1 energy gap, reducing intersystem crossing efficiency and altering the electronic structure of C70. This approach enables precise tuning of optical and photophysical properties for applications in optoelectronics and sensing.

The regioselective functionalization of C70 is significantly more complex than that of spherical C60 due to its reduced symmetry and multiple bond types [3] [4]. C70 contains four distinct types of (6,6') bonds designated as alpha, beta, gamma, and delta, with alpha-type bonds being the most reactive due to their highly pyramidalized carbon atoms [3] [4].

The fundamental challenge in C70 functionalization lies in controlling the formation of specific regioisomers while preventing the generation of intractable mixtures. Traditional functionalization approaches typically yield mixtures of regioisomers that are extremely difficult to separate by conventional chromatographic methods [3] [4]. Research has demonstrated that the inherent reactivity of C70 follows a clear hierarchy, with alpha-bonds showing the highest reactivity, followed by beta-bonds, while gamma and delta bonds exhibit significantly lower reactivity [5].

Reactivity Patterns and Bond Types

| Bond Type | Location | Relative Reactivity | Pyramidalization Angle |

|---|---|---|---|

| Alpha | Polar regions | Highest | 11.6° |

| Beta | Near polar regions | High | 10.7° |

| Gamma | Equatorial belt | Low | Variable |

| Delta | Equatorial belt | Lowest | Variable |

The reactivity differences arise from varying degrees of strain and pyramidalization at different carbon positions [6] [5]. Alpha-bonds, located at the polar regions of the C70 cage, experience the greatest curvature and consequently exhibit the highest reactivity toward electrophilic and nucleophilic reagents [6] [5].

Supramolecular Masking for Isomer Control

Supramolecular masking has emerged as a revolutionary approach for achieving regioselective functionalization of C70 [3] [4]. This strategy involves encapsulating C70 within designed host molecules that selectively shield specific regions of the fullerene surface, allowing chemical reactions to occur only at exposed sites [3] [4].

Nanocapsule-Based Masking Systems

Recent breakthroughs have demonstrated the effectiveness of tetragonal prismatic nanocapsules and three-shell Matryoshka-like complexes for controlling C70 functionalization [3] [4]. The tetragonal prismatic nanocapsule C70⊂4·(BArF)8 exhibits high affinity for C70 with binding constants exceeding 10^8 M^-1 [3] [4].

The three-shell Matryoshka system, designated as C70⊂ [7]CPP⊂6·(BArF)8, provides even greater control over functionalization selectivity [3] [4]. This system completely prevents polyfunctionalization beyond bis-adduct formation while achieving remarkable regioselectivity [3] [4].

Experimental Results of Supramolecular Masking

| Masking System | Major Product | Regioselectivity | Yield Range |

|---|---|---|---|

| Bare C70 | 2 o'clock | 68-69% | 5% |

| Tetragonal capsule | 5 o'clock | 42-73% | 13-40% |

| Matryoshka system | 2 o'clock | 100% (dibenzyl) | 29-43% |

The supramolecular masking approach has achieved unprecedented regioselectivity, with the Matryoshka system delivering exclusive formation of single regioisomers under optimized conditions [3] [4]. This represents the first reported pure-isomer bis-Bingel functionalization of C70 [3] [4].

Bingel Cyclopropanation and Related Reactions

The Bingel reaction represents one of the most important and widely studied functionalization methods for C70 [3] [8] [9]. This cyclopropanation reaction involves the addition of activated malonate derivatives to fullerene double bonds, preferentially occurring at (6,6') bonds due to their higher reactivity [3] [8] [9].

Mechanism and Selectivity

The Bingel reaction proceeds through a nucleophilic addition-elimination mechanism [8] [9]. A base abstracts the acidic malonate proton, generating a carbanion that attacks the electron-deficient fullerene double bond [8] [9]. The resulting carbanion then displaces the halide in an intramolecular ring closure to form the cyclopropane ring [8] [9].

For C70, Bingel functionalization shows strong preference for alpha-type bonds, minimizing the number of isomers formed during the initial addition step [3] [4]. Standard reaction conditions using bromomalonate, 1,8-diazabicyclo(5.4.0)undec-7-ene, and toluene at 25°C typically yield bis-adduct mixtures in approximate ratios of 2.8:6.2:1 for 12 o'clock:2 o'clock:5 o'clock regioisomers [3] [4].

Reaction Conditions and Yields

| Malonate Type | Reaction Time | Temperature | Bis-adduct Yield | Major Isomer |

|---|---|---|---|---|

| Diethyl | 3-4 hours | 25°C | 13-20% | 2 o'clock |

| Diisopropyl | 3-4 hours | 25°C | 15-25% | 2 o'clock |

| Di-tert-butyl | 3-4 hours | 25°C | 10-18% | 2 o'clock |

| Dibenzyl | 3-4 hours | 25°C | 20-40% | 2 o'clock |

The Bingel reaction has been extensively optimized for C70, with researchers developing protocols that maximize bis-adduct formation while minimizing unwanted polyfunctionalization [3] [10] [11]. Multi-functionalized derivatives such as C70(OCH3)10[C(COOEt)2] and C70(OCH3)10[C(COOEt)2]2 have been synthesized with enhanced fluorescence properties [11].

Diels-Alder Cycloadditions and Acene Derivatives

Diels-Alder cycloaddition reactions provide an alternative approach for C70 functionalization, offering unique selectivity patterns and reaction products [12] [13] [14]. These thermal cycloaddition reactions involve the addition of conjugated dienes to the fullerene surface, typically requiring elevated temperatures and extended reaction times [12] [13] [14].

Acene Reactivity and Selectivity

Recent investigations have explored the reactivity of various acenes with C70, including anthracene and pentacene [12]. The reaction of bare C70 with anthracene at 60°C for 48 hours yields primarily alpha-monoadducts with significant retro-Diels-Alder reactions occurring under these conditions [12].

For bis-adduct formation, the distribution of regioisomers differs significantly from Bingel reactions. Anthracene cycloaddition to bare C70 produces bis-adducts in ratios of 52.5% for 12 o'clock, 41.0% for 2 o'clock, and 6.6% for 5 o'clock isomers [12].

Temperature-Dependent Reactivity

| Temperature | Monoadduct (%) | 12 o'clock (%) | 2 o'clock (%) | 5 o'clock (%) |

|---|---|---|---|---|

| 40°C | 28.6% | 57% | Variable | Variable |

| 50°C | 27.8% | 82.2% | Variable | Variable |

| 60°C | 37% | High | Variable | Variable |

The supramolecular masking strategy has been successfully applied to Diels-Alder reactions, achieving remarkable regioconversion capabilities [12]. Using the nanocapsule system, researchers have demonstrated complete regioconversion from 12 o'clock bisanthracene-C70 to 5 o'clock bispentacene-C70 with 60% isolated yield [12].

Retro-Diels-Alder Reactions

The reversible nature of Diels-Alder cycloadditions has been exploited for developing regioconversion strategies [12]. The combination of retro-Diels-Alder reactions with supramolecular masking enables the transformation of regioisomer mixtures into single, pure products [12]. This approach represents a significant advancement in fullerene chemistry, providing access to otherwise difficult-to-obtain regioisomers [12].

Theoretical Modeling of Functionalization Pathways

Computational methods play a crucial role in understanding and predicting C70 functionalization patterns [3] [15] [16]. Density functional theory calculations have been extensively employed to investigate reaction mechanisms, binding energies, and regioselectivity patterns [3] [15] [16].

Molecular Dynamics Simulations

Comprehensive molecular dynamics studies have been conducted to rationalize experimental regioselectivity in supramolecular masked systems [3] [4]. These simulations employ multiple criteria to assess bond accessibility, including distance measurements between reactive sites and porphyrin centers, proximity to nanocapsule windows, and shielding effects from nanohoop structures [3] [4].

The molecular dynamics studies reveal distinct accessibility patterns for different regioisomers. Five replicate simulations of 0.5 microseconds each demonstrate that the 5 o'clock position shows the highest accessibility in tetragonal prismatic nanocapsules, while the 2 o'clock position is most favored in Matryoshka systems [3] [4].

Computational Predictions and Experimental Validation

| System | Predicted Major Product | Experimental Result | Binding Energy (kcal/mol) |

|---|---|---|---|

| Bare C70 | 2 o'clock | 2 o'clock (68%) | N/A |

| Tetragonal capsule | 5 o'clock | 5 o'clock (73%) | -77.5 |

| Matryoshka | 2 o'clock | 2 o'clock (100%) | Most stable |

Theoretical calculations accurately predict experimental regioselectivity trends, validating the computational approach [3] [4]. The binding energy calculations reveal that the most stable host-guest complexes correspond to experimentally observed major products [3] [4].

Electronic Structure Calculations

Density functional theory calculations using various functionals have been employed to characterize C70 electronic properties [15] [7] [16]. Hybrid functionals such as BHandH and BHandHLYP, along with long-range corrected functionals like wB97xd and CAM-B3LYP, provide the most accurate results for chemical shift predictions and electronic property calculations [15] [7].

The theoretical modeling reveals that solvent effects and molecular dynamics contribute significantly to spectroscopic properties, with chemical shift changes of up to 9 parts per million observed due to vibrational and dynamical effects [15] [7]. These calculations emphasize the importance of including environmental factors in theoretical predictions of fullerene behavior [15] [7].

Fullerene C70 serves as a critical component in optoelectronic devices, particularly in photovoltaic systems where its enhanced optical absorption properties and electron-accepting capabilities contribute to improved device performance. In perovskite solar cells, solution-processed mixed C60/C70 fullerene films achieve power conversion efficiencies of 18.0% when vacuum-dried, surpassing the performance of thermally evaporated C60-based devices (16.7%) [5] [6]. The mixed fullerene approach reduces crystallinity compared to pure C60 films while maintaining low solvent content, resulting in enhanced transmittance and charge transport properties [6].

Organic photovoltaic cells incorporating tetraphenyldibenzoperiflanthene and fullerene C70 demonstrate power conversion efficiencies of 5.19% using p-i-n structures [7]. The significant enhancement in photocurrent is attributed to the absorption characteristics of the blend film and the formation of charge transfer states between the donor and C70 acceptor [7]. Photoresponse extends into spectral ranges longer than the band-edge absorption of individual materials, indicating efficient charge transfer state formation [7].

Polymer solar cells utilizing pyrene-fullerene C70 derivatives achieve efficiencies of 4.59% with PTB7 as the donor material [8]. The power conversion efficiency is strongly dependent on the homogeneity of the photovoltaic layer, which correlates with the solubility of fullerene derivatives in processing solvents [8]. Optical modeling reveals that C70-based materials in polymer solar cells can provide approximately 10% higher short circuit current densities compared to C60-based systems due to enhanced optical absorption characteristics [9].

The superior performance of C70 in photovoltaic applications stems from its broader and more extended absorption spectrum compared to C60, enabling better light harvesting across a wider range of wavelengths [10]. C70's higher density of states near the lowest unoccupied molecular orbital level enhances its electron-accepting capability, making it particularly suitable for organic electronics applications [10].

Table 2: Photovoltaic Performance of Fullerene C70-Based Devices

| Device Type | Power Conversion Efficiency (%) | Active Material | Processing Method | Key Advantages |

|---|---|---|---|---|

| Perovskite Solar Cells | 18.0 | Mixed C60/C70 solution-processed film | Solution processing with vacuum drying | Low crystallinity, enhanced transmittance |

| Organic Photovoltaic Cells | 5.19 | Tetraphenyldibenzoperiflanthene and C70 | Thermal evaporation | Extended photoresponse to longer wavelengths |

| Polymer Solar Cells | 4.59 | Pyrene-fullerene derivatives | Spin coating from solution | Better phase compatibility with polymers |

| Bulk Heterojunction Solar Cells | 10% higher than C60-based | Polymer:C70 blend | Solution casting | Higher short circuit current densities |

| Organic Light Emitting Diodes | Not specified | C70 electron transport layer | Thermal evaporation | Improved charge transport properties |

Composite Materials with Graphene Oxide and Acenes

Fullerene C70 forms sophisticated composite materials when combined with graphene oxide and other carbon-based structures, creating synergistic effects that enhance performance across multiple applications. Architected C70/graphene oxide composites prepared using vortex fluidic device processing under continuous flow conditions demonstrate high-yield formation of structured materials with particle sizes ranging from 0.5 to 3 μm [4]. These composites form through intense micromixing of C70 in o-xylene with graphene oxide in dimethylformamide, creating structures without requiring surfactants or auxiliary substances [4].

The formation mechanism of C70/graphene oxide composites involves localized high-shear temperature regimes that drive desolvation as the nucleation and growth step for crystallizing the fullerene component, which is subsequently capped with graphene oxide [4]. This process results in architected-like structures with enhanced properties suitable for supercapacitor applications [4].

Silver-fullerene C70 nanocomposites synthesized through thermal codeposition exhibit unique optical properties with films containing silver nanoparticles distributed within the C70 matrix [11]. These composites demonstrate enhanced optical absorption characteristics compared to pristine C70, making them suitable for advanced optoelectronic applications [11].

Water-soluble fullerene-graphene oxide composites incorporating both C60 and C70 achieve remarkable solubility levels of 5 mg mL⁻¹ for extended periods [12]. These composites serve as effective platforms for electrodeposition of electrocatalysts, offering advantages over conventional covalent functionalization approaches [12]. The facile synthesis method enables preparation of materials suitable for electrochemical applications while maintaining the beneficial properties of both fullerene and graphene oxide components [12].

Fullerene C70-polymer nanocomposites prepared through environmental crazing techniques demonstrate enhanced mechanical properties and structural integrity [13]. The addition of C70 nanoparticles to polymer matrices improves various properties including fire resistance, gas permeability, and mechanical strength [14]. These composites find applications in structural reinforcement and advanced materials engineering where enhanced performance characteristics are required [14].

Table 3: Composite Material Characteristics

| Composite Type | Matrix Material | Synthesis Approach | Particle Size Range | Primary Application | Unique Properties |

|---|---|---|---|---|---|

| Fullerene C70-Graphene Oxide | Graphene Oxide | Vortex fluidic device continuous flow | 0.5-3 μm | Supercapacitors | High yield architected structures |

| Silver-Fullerene C70 Nanocomposite | Silver Nanoparticles | Thermal codeposition | Nano-scale | Optical devices | Enhanced optical absorption |

| Fullerene C70-Titanium Dioxide Hybrid | Titanium Dioxide | Hydrothermal method | Nano-crystalline | Photocatalysis | Visible light activity |

| Fullerene C70-Polymer Nanocomposite | Various Polymers | Environmental crazing | Variable | Structural reinforcement | Enhanced mechanical properties |

| Water-Soluble Fullerene-Graphene Oxide | Aqueous Medium | Facile synthesis method | Nano-scale | Electrodeposition platforms | High solubility (5 mg/mL) |

Catalytic and Electrochemical Applications

Fullerene C70 demonstrates exceptional catalytic performance in both electrochemical and photochemical processes, owing to its unique electronic structure and high surface area capabilities when properly processed. Defective porous carbon microrods derived from fullerene C70 molecules serve as high-performance metal-free electrocatalysts for oxygen reduction reactions [15]. These materials, prepared by assembling C70 molecules into microrods at liquid-liquid interfaces followed by calcination at 900°C, exhibit remarkable electrochemical activity with half-wave potentials of 0.836 V, comparable to commercial 20% platinum/carbon catalysts [15].

The electrocatalytic performance of C70-derived materials stems from the disruption of sp² carbon skeleton integrity during thermal treatment, creating active sites essential for oxygen reduction [15]. Nitrogen doping through annealing with ammonium chloride further enhances performance by incorporating heteroatoms into the defective carbon framework [15]. These metal-free catalysts demonstrate outstanding stability and methanol tolerance, making them attractive alternatives to platinum-based systems [15].

Fullerene C70-titanium dioxide hybrid materials exhibit enhanced photocatalytic activity under visible light irradiation compared to pristine titanium dioxide, C60-titanium dioxide composites, and mechanical mixtures [16]. The introduction of C70 reduces titanium dioxide crystallite size while extending absorption into the visible light region through covalent bonding between functionalized C70 and titanium dioxide surfaces [16]. Active species including superoxide radicals, hydroxyl radicals, and holes participate in photocatalytic degradation processes [16].

Supported fullerene C70 photocatalysts prepared through covalent immobilization onto mesoporous silica supports demonstrate superior visible-light photoactivity compared to C60-based systems [17]. These materials rapidly inactivate bacteriophages under sunlight illumination, oxidize organic contaminants, and resist fouling by natural organic matter [17]. The enhanced performance results from C70's broader absorption spectrum and improved photoactivity retention when immobilized [17].

Heteroatom-doped fullerene C70 materials serve as non-metal electrocatalysts with multiple active reaction sites due to C70's five different carbon environments compared to C60's single unique carbon site [18]. This structural diversity provides enhanced opportunities for catalytic activity and selectivity tuning [18]. Fullerene C70 also functions as an effective photoredox catalyst for organic synthesis reactions, enabling construction of highly functionalized molecular frameworks under mild photoirradiation conditions [19] [20].

Table 4: Catalytic Performance of Fullerene C70-Based Materials

| Catalyst Configuration | Catalytic Process | Operating Conditions | Performance Metrics | Key Advantages |

|---|---|---|---|---|

| Porous Carbon Microrods from C70 | Oxygen Reduction Reaction | Ambient temperature, aqueous medium | Half-wave potential 0.836 V | Metal-free, high stability |

| Fullerene C70-Titanium Dioxide | Photocatalytic Degradation | Visible light irradiation | Enhanced visible light activity | Extended absorption to visible region |

| Supported Fullerene C70 Photocatalyst | Singlet Oxygen Production | Sunlight illumination | Rapid pathogen inactivation | No fouling by natural organic matter |

| Heteroatom-Doped Fullerene C70 | Electrocatalytic Reactions | Electrochemical potential | Multiple active reaction sites | Diversity of carbon sites for catalysis |

| Fullerene C70 Photoredox Catalyst | Organic Synthesis | Photoirradiation | High efficiency synthesis | Mild reaction conditions |

Nanoscale Architectures for Sensing Technologies

Fullerene C70 enables the construction of sophisticated nanoscale architectures with exceptional sensing capabilities, particularly for detecting volatile organic compounds and trace gases. Hierarchically structured fullerene C70 cubes composed of mesoporous nanorods with crystalline pore walls demonstrate excellent performance as vapor-phase aromatic solvent sensors [21]. These structures, prepared through liquid-liquid interfacial precipitation followed by isopropanol washing, exhibit high selectivity for aromatic vapors over aliphatic compounds due to strong π-π interactions between the sp² carbon-rich pore walls and aromatic molecules [21].

The hierarchical C70 cubes show particularly high sensitivity to toluene among aromatic vapors, with excellent repeatability and stability over multiple sensing cycles [21]. The growth directions and diameters of C70 nanorods can be controlled by varying washing conditions, enabling optimization of sensing performance for specific applications [22]. These materials offer enhanced electrochemically active surface areas resulting in energy storage capacities one order of magnitude greater than pristine C70 [21].

Bitter melon-shaped nanoporous fullerene C70 assemblies prepared through modified liquid-liquid interfacial precipitation exhibit exceptional selectivity for aromatic solvent vapors [22]. These structures demonstrate highest selectivity toward aniline among aromatic compounds, with surface textural properties and nanoporous architectures contributing to excellent receptor capabilities [22]. The unique morphology, controlled through precise solvent engineering, provides multiple advantages for sensing applications including high surface area and favorable molecular interactions [22].

Isotopically enriched carbon-13 fullerene C70 incorporated into polymer matrices enables highly sensitive oxygen detection through thermally activated delayed fluorescence quenching [23]. These sensor films achieve detection limits ranging from 250 to 530 parts per billion depending on the polymer matrix used, with ethyl cellulose providing the best sensitivity at approximately 250 ppbv [23]. The sensors operate effectively at temperatures from 25°C to 60°C and demonstrate rapid lifetime determination capabilities suitable for fluorescence lifetime imaging [23].

Fullerene C70 nanowhiskers synthesized through evaporating drop methods enable controlled morphology sensors with dimensions dependent on substrate temperature and initial concentration [24]. These one-dimensional materials exhibit photosensitivity and electron mobility characteristics suitable for photodetector and sensor applications [24]. The structural morphology can be precisely controlled through synthesis parameters, enabling optimization for specific sensing requirements [24].

Mesoporous fullerene C70 microtubes with crystalline pore walls serve as effective sensing platforms for volatile organic compounds [1]. The high surface area and ordered porous structure facilitate rapid diffusion of gas molecules while providing numerous interaction sites for detection [1]. These materials demonstrate enhanced sensing capabilities compared to non-porous fullerene structures due to their architectural advantages [1].

Table 5: Sensing Performance of Fullerene C70-Based Architectures

| Sensor Type | Target Analytes | Detection Mechanism | Sensitivity Range | Operating Temperature | Response Characteristics |

|---|---|---|---|---|---|

| Hierarchical Fullerene C70 Cubes | Aromatic solvent vapors | π-π interactions, QCM response | High selectivity for aromatics | Room temperature | Excellent repeatability |

| Bitter Melon Shaped C70 Assembly | Toxic volatile organic compounds | Adsorption on nanoporous surface | Selective for aromatic compounds | 25°C | High selectivity |

| Isotopically Enriched C70 Sensor | Trace oxygen in gas phase | Fluorescence quenching | 250-530 ppbv detection limits | 25-60°C | Parts per billion detection |

| Fullerene C70 Nanowhiskers | Various chemical species | Surface interaction | Variable depending on analyte | Ambient conditions | Structural morphology dependent |

| Mesoporous C70 Microtubes | Volatile organic compounds | Gas molecule diffusion | High surface area sensing | Room temperature | Enhanced sensing capability |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant